

Pent-2-ynal in pharmaceutical intermediate synthesis

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Compound Focus: Pent-2-ynal


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Chemical Profile of 4,4-Dimethylpent-2-ynal

The table below summarizes the key identifying information and physicochemical properties of 4,4-Dimethylpent-2-ynal [1] [2] [3]:

Property	Value / Description
IUPAC Name	4,4-Dimethylpent-2-ynal [1] [2]
CAS Registry Number	2579-21-7 [1] [2] [3]
Molecular Formula	C ₇ H ₁₀ O [1] [2] [3]
Molecular Weight	110.15 g/mol [1] [2] [3]
Chemical Structure	 Chemical structure of 4,4-Dimethylpent-2-ynal (A terminal alkyne with an aldehyde functional group) [2]
Appearance	Clear, pale yellow to yellow oil [1]

Property	Value / Description
Melting Point	66.5 °C [1]
Boiling Point	132 °C [1]
Density	0.882 ± 0.06 g/cm ³ (Predicted) [1]
Solubility	Sparingly soluble in chloroform; slightly soluble in ethyl acetate and methanol [1]
Stability	Light sensitive [1]

Pharmaceutical Application Context

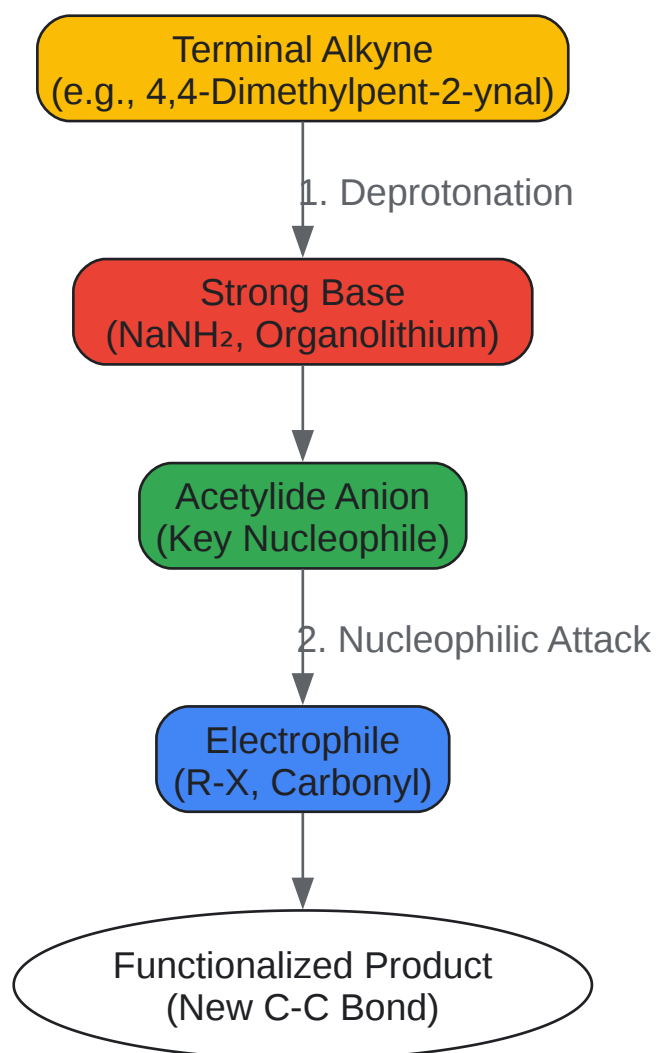
The primary pharmaceutical relevance of 4,4-Dimethylpent-2-ynal is its role as a synthetic intermediate.

- **Key Intermediate:** It is used in the synthesis of derivatives of **Terbinafine** [1]. Terbinafine is a common antifungal medication, and its "Impurity 19" is specifically listed as 4,4-Dimethylpent-2-ynal [1].
- **General Use:** The compound belongs to a class of alkynes that are valuable building blocks in organic synthesis, enabling carbon-chain elongation and functional group transformations [4].

Synthetic Workflow for Alkyne-Based Intermediates

While a specific, detailed protocol for handling 4,4-Dimethylpent-2-ynal was not available in the search results, its chemical class (terminal alkyne) points to standard methodologies. The following workflow generalizes the key steps for utilizing such molecules in synthesis, based on the well-established **Favorskii Reaction** and **Alkylation of Acetylides** [5] [4].

The diagram below outlines the logical sequence of reactions involving a terminal alkyne like 4,4-Dimethylpent-2-ynal.



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The following table provides a detailed, stepwise protocol for the alkylation of a terminal alkyne, which corresponds to the workflow above [5] [4].

Step	Parameter	Description & Specifications
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| **Step 1 | Deprotonation** | **Description:** Generate the acetylide anion nucleophile. **Protocol:** Add the terminal alkyne (e.g., 4,4-Dimethylpent-2-ynal) dropwise to a stirred solution of 1.1 equivalents of a strong base (e.g., sodium amide, NaNH₂, or an organolithium reagent) in an anhydrous solvent (e.g., liquid ammonia, THF, or DMSO) at -78°C under an inert atmosphere (N₂ or Ar). Stir for 30-60 minutes until reaction completion is confirmed by TLC or LCMS. | | **Step 2 | Nucleophilic Substitution** | **Description:**

Form a new carbon-carbon bond via an S_N2 mechanism. **Protocol:** In the same vessel, add 1.0 equivalent of a primary alkyl halide (e.g., methyl or ethyl iodide) dissolved in an anhydrous solvent. Allow the reaction mixture to warm to room temperature slowly and stir for 2-12 hours. Monitor the reaction by TLC or LCMS. | | **Step 3 | Work-up | Description:** Quench the reaction and isolate the crude product. **Protocol:** Carefully quench the mixture with a saturated aqueous ammonium chloride (NH_4Cl) solution. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4). Filter and concentrate the organic solution under reduced pressure. | | **Step 4 | Purification | Description:** Obtain the pure final product. **Protocol:** Purify the crude residue using flash chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Analyze the final product by 1H NMR, ^{13}C NMR, and mass spectrometry to confirm identity and purity. |

Critical Methodological Notes

- **Alkyl Halide Specificity:** The S_N2 reaction works optimally with **primary alkyl halides**. Using secondary or tertiary alkyl halides will predominantly result in elimination (E2) due to the strong basicity of the acetylide ion [4].
- **Strict Anhydrous Conditions:** The acetylide anion is highly basic and nucleophilic. The reaction must be performed under scrupulously **anhydrous and oxygen-free conditions** to prevent hydrolysis or side reactions [5] [4].
- **Safety and Stability:** 4,4-Dimethyl**pent-2-ynal** is **light-sensitive** [1]. All operations should be carried out using standard safety practices for handling reactive organic compounds, including the use of appropriate personal protective equipment (PPE).

Information Gaps and Further Research

The available search results lack the following specific details, which are critical for comprehensive application notes:

- **Detailed Experimental Protocols** specifically citing 4,4-Dimethyl**pent-2-ynal**.
- **Quantitative Yield Data** for its use in synthesizing Terbinafine derivatives.
- **Explicit Biological Signaling Pathways** that would allow for the creation of pathway diagrams.

To obtain this information, it is recommended to consult specialized pharmaceutical patent literature, full-text synthetic chemistry journals, or technical data sheets from fine chemical suppliers.

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References

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